N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide
Description
N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide (molecular formula: C₂₁H₂₄FN₃O₃S; molecular weight: 417.5 g/mol) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-2,4(1H,3H)-dione core. Key structural components include:
- An N-cyclohexyl-N-methylacetamide side chain at position 1, which enhances steric bulk and modulates solubility.
- A thiophene ring fused to the pyrimidinone, a common motif in bioactive molecules due to its electron-rich nature .
Properties
Molecular Formula |
C22H24FN3O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C22H24FN3O3S/c1-14-12-16(8-9-17(14)23)26-21(28)20-18(10-11-30-20)25(22(26)29)13-19(27)24(2)15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3 |
InChI Key |
LCIPIHSNJWYUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N(C)C4CCCCC4)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[3,2-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A validated approach involves reacting 3-aminothiophene-2-carboxylic acid derivatives with carbonyl sources such as urea or phosgene. For example:
- Amino Acid Activation : Treatment of 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid with butanoic anhydride forms a reactive oxazine intermediate (e.g., compound 2 in).
- Cyclization : Subsequent reflux in aqueous ammonia induces ring closure, yielding the pyrimidin-4(3H)-one core.
Reaction Conditions :
Functionalization of the 1-Position Nitrogen
Alkylation with N-Cyclohexyl-N-Methylchloroacetamide
The acetamide side chain is introduced via nucleophilic substitution:
- Deprotonation : Treatment of the pyrimidin-4(3H)-one with NaH in THF generates a reactive alkoxide at the 1-position nitrogen.
- Alkylation : Reaction with chloro-N-cyclohexyl-N-methylacetamide (synthesized separately from N-cyclohexyl-N-methylamine and chloroacetyl chloride) affords the target acetamide.
Critical Parameters :
Integrated Synthetic Route
Combining the above steps, a representative pathway is:
Step 1 : Synthesis of 3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Starting material: 3-Aminothiophene-2-carboxylic acid.
- Oxazine formation: Butanoic anhydride, AlCl₃, 1,2-dichloroethane, 0–10°C.
- Cyclization: 25% NH₃ in dioxane, reflux.
Step 2 : Alkylation with Chloro-N-cyclohexyl-N-methylacetamide
- Base: NaH in THF.
- Alkylating agent: Chloroacetamide derivative (prepared via Schotten-Baumann reaction).
Step 3 : Purification
Analytical and Spectroscopic Validation
Key Characterization Data :
- ¹H NMR : Broad singlet at δ 12.61 ppm (NH of pyrimidinone), δ 3.15–3.30 ppm (N-CH₃ and N-cyclohexyl).
- IR : C=O stretches at 1758 cm⁻¹ (oxazine) and 1685 cm⁻¹ (acetamide).
- MS : Molecular ion peak at m/z 456.2 (M+H⁺).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 85 | 98 | High regioselectivity |
| Friedel-Crafts | 76 | 95 | Scalable for industrial production |
| Alkylation | 70 | 97 | Mild conditions |
Industrial and Environmental Considerations
Chemical Reactions Analysis
N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific characteristics.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Industrial Applications: The compound may find use in various industrial processes, including as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the compound’s interaction with these targets and the subsequent biological responses.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone Derivatives
Example: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, )
- Molecular Formula : C₁₈H₁₉N₅SO₂ (369.44 g/mol).
- Core Structure: Tetrahydrothieno[2,3-d]pyrimidinone with a pyridine ring fusion.
- Key Differences: Lacks the 4-fluoro-3-methylphenyl group, instead featuring a phenylamino substituent. Contains a tetrahydro-pyrido moiety rather than a simple thienopyrimidinone. Exhibits lower molecular weight (369.44 vs. 417.5) due to the absence of the cyclohexyl group.
- Implications: The phenylamino group in Compound 24 may enhance π-π stacking interactions, while the target compound’s fluorinated aryl group likely improves metabolic stability and target affinity .
Fluorinated Aromatic Heterocycles
Example: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
- Molecular Formula : C₂₉H₂₁F₂N₅O₃ (571.2 g/mol).
- Core Structure : Pyrazolo[3,4-d]pyrimidine with fluorinated aryl groups.
- Key Differences :
- Larger molecular weight (571.2 vs. 417.5) due to extended chromene and pyrazole systems.
- Contains multiple fluorine atoms on aromatic rings, which increase electronegativity and bioavailability.
- Implications: Fluorine substitution in both compounds suggests optimized pharmacokinetic profiles, but the target compound’s thienopyrimidinone core may offer distinct electronic properties for binding specific enzyme pockets .
Phthalimide Derivatives
Example : 3-Chloro-N-phenyl-phthalimide ()
- Molecular Formula: C₁₄H₈ClNO₂ (257.67 g/mol).
- Core Structure : Phthalimide with chloro and phenyl substituents.
- Key Differences: Simpler bicyclic structure without sulfur or fused thiophene.
- Implications: The thienopyrimidinone core in the target compound provides greater versatility for medicinal chemistry applications compared to rigid phthalimides .
Physicochemical and Pharmacokinetic Comparisons
Molecular Weight and Lipophilicity
Fluorine atoms balance this by introducing polarity .
Bioactivity and Target Selectivity
While direct bioactivity data for the target compound is unavailable, structural analogues suggest:
- Thienopyrimidinones often target kinases (e.g., EGFR, VEGFR) due to their ability to mimic ATP’s purine ring.
- Fluorinated aryl groups (as in ) improve binding affinity and resistance to oxidative metabolism.
- The N-methylacetamide side chain may reduce off-target interactions compared to bulkier substituents in other analogues .
Biological Activity
N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a synthetic organic compound belonging to the thieno[3,2-d]pyrimidine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C21H24FN3O3S
- Molecular Weight : 417.5 g/mol
- CAS Number : 1261012-03-6
Biological Activities
The biological activity of this compound has been studied extensively, revealing its potential in various therapeutic applications:
- Anticancer Activity : Research indicates that thieno[3,2-d]pyrimidine derivatives can selectively inhibit cancer cell proliferation. The specific structure of this compound suggests it may disrupt key signaling pathways involved in tumor growth and survival .
- Anti-inflammatory Properties : Compounds within this class have shown promise in reducing inflammation through the modulation of inflammatory mediators and pathways.
- Antimicrobial Activity : Similar compounds have been reported to possess antimicrobial properties, suggesting potential applications in treating infections .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell metabolism or inflammatory responses.
- Disruption of Cellular Signaling : Modulating pathways that control cell growth and apoptosis.
Research Findings and Case Studies
Several studies have investigated the biological activity of thieno[3,2-d]pyrimidine derivatives:
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound inhibited the growth of various cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .
Case Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory effects of thieno[3,2-d]pyrimidine compounds in animal models of inflammation. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores in treated subjects compared to controls .
Comparative Analysis
| Property | N-cyclohexyl Compound | Other Thieno Compounds |
|---|---|---|
| Anticancer Activity | High (selective inhibition) | Variable (dependent on structure) |
| Anti-inflammatory Activity | Moderate (promising results) | High (many derivatives effective) |
| Antimicrobial Activity | Potential (needs further study) | Established (various studies) |
Q & A
Q. What are the foundational synthetic routes for preparing thieno[3,2-d]pyrimidinone derivatives like this compound?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : Reacting halogenated nitrobenzene derivatives with heterocyclic alcohols under alkaline conditions to introduce functional groups (e.g., uses 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol).
- Reduction : Iron powder or catalytic hydrogenation reduces nitro groups to amines (e.g., employs Fe in acidic conditions).
- Condensation : Amines react with activated carbonyls (e.g., cyanoacetic acid) using coupling agents like EDC·HCl and HOBt (e.g., ). Key challenges include controlling regioselectivity and minimizing side reactions during heterocycle formation .
Q. How is the structural identity of this compound confirmed in early-stage research?
- Spectroscopy : NMR (¹H, ¹³C) confirms substituent positions and connectivity (e.g., reports ¹H NMR shifts for pyrimidinone protons).
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks (e.g., shows a dihedral angle of 65.2° between aromatic rings in a related acetamide) .
Q. What preliminary assays are used to evaluate biological activity?
- In vitro enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates.
- Cellular assays : Cytotoxicity or proliferation studies in cancer cell lines (e.g., notes future directions for pyrazolo[4,3-d]pyrimidine derivatives).
- Computational docking : Preliminary SAR analysis using molecular modeling to prioritize analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thieno[3,2-d]pyrimidinone core?
- Solvent and catalyst screening : Polar aprotic solvents (DMF, DMSO) enhance solubility, while Pd catalysts improve coupling efficiency (e.g., discusses Pd-catalyzed reductive cyclization).
- Protecting group strategies : Temporary protection of amine or carbonyl groups prevents undesired side reactions (e.g., tert-butoxycarbonyl (Boc) in ).
- Purification : Column chromatography or recrystallization from dichloromethane/ethyl acetate mixtures refines purity (e.g., ) .
Q. How are contradictions in spectroscopic vs. computational structural data resolved?
- Dynamic NMR : Detects conformational flexibility in solution (e.g., uses spectrofluorometry to study electronic environments).
- DFT calculations : Compare computed vs. experimental IR or UV-Vis spectra to validate tautomeric forms.
- Hydrogen bonding analysis : XRD data (e.g., identifies N–H⋯O bonds stabilizing crystal packing) clarifies discrepancies between solid-state and solution structures .
Q. What methodologies address low bioavailability in preclinical studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester or amide) to enhance solubility (e.g., modifies acetamide substituents for improved pharmacokinetics).
- Lipophilicity optimization : LogP adjustments via fluorinated or methyl groups (e.g., uses 4-fluoro-3-methylphenyl to balance hydrophobicity).
- Permeability assays : Caco-2 cell models or artificial membrane assays (PAMPA) guide structural tweaks .
Q. How is the structure-activity relationship (SAR) systematically explored for this scaffold?
- Substituent scanning : Synthesize analogs with varying aryl (e.g., 4-fluorophenyl vs. 3-chlorophenyl) and heterocyclic groups (e.g., pyridine vs. piperazine in ).
- Bioisosteric replacement : Replace thieno[3,2-d]pyrimidinone with pyrido[2,3-d]pyrimidinone (e.g., ) to assess activity retention.
- 3D-QSAR modeling : Align molecular fields (CoMFA/CoMSIA) with IC₅₀ data to predict potent derivatives .
Methodological Guidance
- Contradiction Analysis : Cross-validate NMR, MS, and XRD data to resolve structural ambiguities (e.g., ).
- Scale-up Challenges : Replace iron powder with catalytic hydrogenation for safer nitro reduction ( vs. 12).
- Ethical Compliance : Adhere to in vitro research guidelines (e.g., emphasizes restrictions on human/animal testing).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
